Ahd-HN

Description

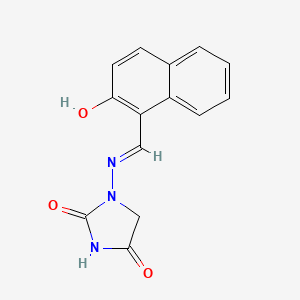

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-15-17-8-13(19)16-14(17)20/h1-7,18H,8H2,(H,16,19,20)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVWSRGRXKSWNO-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Ahd Hn

Novel Total Synthesis Strategies for Ahd-HN and its Analogs

The intricate structure of this compound necessitates the development of innovative synthetic routes that allow for precise control over its chemical architecture. Modern organic synthesis provides a powerful toolkit for assembling such complex molecules, with a strong emphasis on stereoselectivity, efficiency, and adaptability.

Stereoselective and Enantioselective Synthetic Routes

Stereoselective synthesis is crucial for producing a specific stereoisomer of a molecule, which is of paramount importance in medicinal chemistry as different stereoisomers can have vastly different biological activities. Enantioselective synthesis specifically focuses on the preferential formation of one of two enantiomers.

A key strategy in achieving stereoselectivity is the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a chemical reaction. For instance, in the synthesis of complex heterocyclic scaffolds, N-heterocyclic carbenes (NHCs) have been utilized to catalyze intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds, leading to the enantioselective synthesis of α,α-disubstituted cyclopentenes. youtube.com This approach enables the construction of quaternary carbon stereocenters with high selectivity. youtube.com The proposed mechanism involves the in-situ generation of a chiral enol intermediate after the addition of the NHC to an aldehyde, which then undergoes an enantioselective aldol reaction. youtube.com

Another powerful technique is the use of metal-catalyzed asymmetric reactions. Gold-catalyzed intramolecular alkyne hydroarylation, employing TADDOL-derived α-cationic phosphonites as ligands, has been successfully applied to the enantioselective synthesis of 1,12-disubstituted researchgate.netcarbohelicenes. researchgate.net This method demonstrates good to excellent regio- and enantioselectivity, showcasing the utility of chiral metal complexes in constructing complex, stereochemically defined architectures. researchgate.net

Furthermore, diastereoselective reductions are a common tactic to set specific stereocenters. For example, the reduction of a ketone with L-Selectride can afford a single diastereomer of the corresponding alcohol, a key step in the stereoselective synthesis of fragments of complex natural products. nih.gov The stereochemical outcome of such reactions is often dictated by the steric environment around the reactive center, allowing for predictable control over the product's stereochemistry.

Development of Efficient Protecting Group Strategies in this compound Synthesis

In the synthesis of complex molecules with multiple functional groups, protecting groups are indispensable tools. nih.gov They are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. researchgate.netnih.gov The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal (deprotection) afterward. nih.gov

Common protecting groups for hydroxyl groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals. For amino groups, carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently employed. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, a crucial strategy in multistep syntheses. hyphadiscovery.com

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride ion (e.g., TBAF) |

| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) |

| tert-Butoxycarbonyl (Boc) | Amine | Strong acid (e.g., TFA) |

| Carboxybenzyl (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) |

Convergent and Divergent Synthetic Approaches to this compound Scaffolds

Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related analogs. nih.gov This strategy is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies. The aforementioned photocatalytic synthesis of dihydroisoquinoline-1,4-diones also demonstrates a divergent aspect, where different dihydroisoquinoline-1,4-diones can be accessed from an identical starting material. nih.govmdpi.com Diversity-oriented synthesis (DOS) is a powerful divergent strategy that aims to rapidly generate libraries of molecules with significant skeletal diversity from a common starting point. nih.gov

Chemoenzymatic and Biocatalytic Pathways for this compound Production

In recent years, the use of enzymes as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Chemoenzymatic synthesis combines the best of both worlds, utilizing enzymatic transformations for key steps within a traditional chemical synthesis route.

Enzyme Discovery and Engineering for this compound Synthesis

The discovery of novel enzymes with desired catalytic activities is a crucial first step in developing biocatalytic processes. This can be achieved through screening of microbial diversity or through genomic data mining. Once a suitable enzyme is identified, its properties can often be improved through enzyme engineering.

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov This approach can be used to alter substrate specificity, enhance catalytic activity, or improve stability. nih.gov

Directed evolution , in contrast, mimics the process of natural selection in the laboratory. nih.gov It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.gov This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer enzymes for a wide range of applications. nih.gov For example, the engineering of ammonia (B1221849) lyases has been explored to create novel "ncAA synthases" for the production of non-canonical amino acids. nih.gov

| Enzyme Engineering Strategy | Description | Requirement |

| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. | Knowledge of enzyme structure and mechanism. |

| Directed Evolution | Random mutagenesis and high-throughput screening to identify improved variants. | An efficient screening or selection method. |

Biotransformation Pathways in this compound Generation

Biotransformation refers to the use of whole microbial cells or purified enzymes to carry out specific chemical transformations. This approach can be highly advantageous for reactions that are difficult to achieve using conventional chemical methods, such as selective oxidations or stereoselective reductions.

A notable example is the chemoenzymatic synthesis of the antiviral drug tenofovir. nih.gov In this process, a key stereocenter is introduced via a biocatalytic step, either through a stereoselective reduction catalyzed by an alcohol dehydrogenase or a kinetic resolution using a lipase. nih.gov These enzymatic reactions provide the desired enantiomerically pure intermediate with high efficiency. nih.gov

Enzyme cascades, where multiple enzymes are used in a single pot to catalyze a series of reactions, are a particularly powerful approach in biotransformation. nih.gov For instance, a "hydrogen-borrowing" dual-enzyme cascade has been developed for the synthesis of unusual α-amino acids from α-hydroxy acids. nih.gov This redox-neutral process combines the activity of a dehydrogenase and a transaminase to achieve the desired transformation with high atom economy. nih.govnih.gov

The prediction of biotransformation pathways is also a growing area of research, with databases and prediction systems like enviPath helping to forecast the microbial metabolism of xenobiotic compounds. Such tools can be valuable in designing novel biotransformation processes for the synthesis of complex molecules.

Unable to Generate Article on the Chemical Compound “this compound”

Following a comprehensive search for scientific literature and data pertaining to the chemical compound “this compound,” it has been determined that there is insufficient information available to generate the requested article. Searches for “this compound” and its synthesis have not yielded relevant results within the scope of chemical synthesis, reaction mechanisms, or green chemistry principles.

The term “this compound” appears to be either an unestablished or highly obscure designation for a chemical compound, a potential misnomer, or an internal code with no public documentation. The search results were predominantly related to acronyms in other fields, such as the Australian Height Datum (AHD), or to biological molecules like the dehydrin protein AhDHN, which are outside the specified scope of chemical synthesis. While one vendor listing for a product named "this compound" with a CAS number was found, no scientific publications regarding its synthesis, properties, or reaction kinetics could be located.

Without foundational information on the chemical structure, synthetic pathways, or reactivity of “this compound,” it is not possible to provide a scientifically accurate and detailed article addressing the specific sections and subsections outlined in the user's request, which include:

Reaction Mechanism Elucidation in this compound Synthesis

Transition State Analysis in this compound Chemical Transformations

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the lack of available scientific data.

Sophisticated Spectroscopic and Structural Elucidation of Ahd Hn Systems

High-Resolution NMR Spectroscopy for Conformational and Dynamic Analysis of Ahd-HN

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and solid states. researchgate.netmdpi.com By analyzing the chemical shifts, coupling constants, and NOE cross-peaks, detailed information about the conformational preferences and dynamic processes of this compound can be obtained. mdpi.com

Multidimensional NMR Approaches (e.g., 2D, 3D NMR) in Solution and Solid State

Multidimensional NMR techniques, such as 2D and 3D NMR, are essential for resolving overlapping signals and establishing correlations between nuclei, which is particularly useful for complex molecules like this compound. In solution-state NMR, experiments like COSY, HSQC, and HMBC provide through-bond correlation information, aiding in the assignment of resonances and the elucidation of the molecular connectivity. Solid-state NMR can provide insights into the structural and dynamic properties of this compound in its solid form, which may differ from its behavior in solution. aip.org Techniques like cross-polarization (CP) and magic angle spinning (MAS) are commonly employed in solid-state NMR to obtain high-resolution spectra.

Isotope-Edited and Isotope-Filtered NMR for this compound-Biomolecule Complexes

Isotope-edited and isotope-filtered NMR experiments are particularly valuable for studying the interactions between this compound and biomolecules. ucsb.eduunl.pt By selectively labeling either this compound or the interacting biomolecule with isotopes such as ¹³C or ¹⁵N, signals from the labeled component can be observed while suppressing signals from the unlabeled component. ucsb.eduunl.ptnih.gov This simplifies complex spectra and allows for the identification of contact points and conformational changes upon binding. For instance, a ¹⁵N-edited HSQC experiment could be used to observe only the nitrogen-bound protons of a ¹⁵N-labeled this compound molecule in the presence of an unlabeled biomolecule, revealing how the biomolecule affects the chemical environment of the this compound nitrogen atoms. ucsb.edunih.gov

Advanced Mass Spectrometry for this compound Research

Mass spectrometry (MS) provides precise information about the mass-to-charge ratio of molecules and their fragments, which is crucial for confirming molecular weight and gaining structural insights. nih.govoup.comwashington.edu Advanced MS techniques offer deeper structural analysis and the ability to study molecular conformation.

Top-Down and Bottom-Up Mass Spectrometry for this compound Structural Insights

Top-down and bottom-up MS represent two complementary strategies for structural characterization. nih.govoup.comwashington.eduacs.org In bottom-up MS, the molecule is first digested into smaller fragments (e.g., peptides if this compound were part of a larger peptide or protein structure, or characteristic fragments if chemically cleaved), which are then analyzed by MS/MS. nih.govoup.comwashington.eduwikipedia.org This approach is effective for identifying known structures and post-translational modifications. wikipedia.org Top-down MS, on the other hand, involves the analysis of the intact molecule or larger fragments, which are then subjected to fragmentation within the mass spectrometer. nih.govoup.comacs.org This method is particularly useful for characterizing the complete molecule and localizing modifications or structural variations. nih.govacs.org Applying both approaches to this compound can provide comprehensive structural confirmation and identify potential structural nuances.

Ion Mobility-Mass Spectrometry for this compound Conformational Studies

Ion mobility-mass spectrometry (IM-MS) separates ions based on their size, shape, and charge as they travel through a drift cell filled with a buffer gas, before they are detected by the mass spectrometer. This technique provides information about the collision cross-section (CCS) of an ion, which is related to its three-dimensional structure and conformation. By coupling IM-MS with fragmentation techniques (e.g., tandem MS), different conformers of this compound can potentially be separated and characterized based on their fragmentation patterns. This allows for the study of conformational ensembles and how they might change under different conditions or upon interaction with other molecules.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds. eag.comhoriba.commdpi.comwikipedia.orghoriba.comtandfonline.comimperial.ac.ukdtic.mil These techniques are valuable for identifying the chemical moieties within this compound and understanding how it interacts with its environment.

FT-IR spectroscopy measures the absorption of infrared light, which corresponds to specific molecular vibrations. eag.comspectralysbiotech.comthermofisher.comresearchgate.net Different functional groups within this compound, such as hydroxyl, carbonyl, and amine groups, will exhibit characteristic absorption bands in the IR spectrum. spectralysbiotech.comolabs.edu.inlibretexts.orgashp.org Analysis of the positions and intensities of these bands can confirm the presence of these groups and provide information about their local environment and hydrogen bonding interactions. researchgate.netmdpi.comlibretexts.org

Raman spectroscopy, a complementary vibrational technique, is based on the inelastic scattering of light. horiba.comwikipedia.orghoriba.comtandfonline.com Raman active modes often involve vibrations of non-polar bonds and symmetric stretches, providing information that may not be readily available from FT-IR. horiba.comwikipedia.org By analyzing the Raman spectrum of this compound, further details about the molecular backbone, ring systems, and specific bond vibrations can be obtained. horiba.comwikipedia.orgspectroscopyonline.com Both FT-IR and Raman spectroscopy can be used to study intermolecular interactions, such as hydrogen bonding and pi-pi stacking, by observing shifts in vibrational frequencies and changes in band shapes. imperial.ac.ukmdpi.comlibretexts.orgnih.govchemistrymadesimple.netwikipedia.org These interactions play a crucial role in determining the bulk properties and behavior of this compound in different environments, including its interactions with other molecules or surfaces. mdpi.comlibretexts.orgnih.govchemistrymadesimple.netwikipedia.org

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline sections (3.3.1, 3.3.2, 3.4, 3.4.1, 3.4.2) as requested, as the necessary specific research data on this compound's spectroscopic behavior and detailed structural analysis in various contexts (adsorption, dynamic processes, macromolecular assemblies, ligand binding) was not found.

Without specific studies detailing the application of SERS to this compound adsorption, 2D correlation spectroscopy to its dynamic processes, or X-ray crystallography and Cryo-EM to its complex structures and conformations, generating the requested content with detailed research findings and data tables is not feasible based on the available information.

However, basic information about the compound, including its PubChem CID, can be provided. This compound has the molecular formula C14H11N3O3 and a molecular weight of approximately 269.25 g/mol nih.gov. A 13C-labeled version, this compound-13C3, also exists with a slightly higher molecular weight due to the isotopic substitution nih.govlgcstandards.com.

Molecular Interaction Dynamics and Binding Affinities of Ahd Hn

Quantitative Analysis of HN Non-Covalent Interactions

The binding of the HN protein to its natural ligand, sialic acid on the host cell surface, is a transient yet specific event mediated by a combination of non-covalent interactions. nih.govresearchgate.net These interactions, though individually weak, collectively provide the necessary affinity and specificity for viral attachment and entry. The primary forces at play include hydrogen bonding, hydrophobic and van der Waals interactions, and electrostatic and aromatic interactions.

Hydrogen bonds are paramount in defining the specificity of HN and HA receptor binding. nih.govnih.gov They are formed between electronegative atoms (typically oxygen or nitrogen) and a hydrogen atom covalently bonded to another electronegative atom. In the context of the HA-sialic acid complex, a well-defined network of hydrogen bonds stabilizes the ligand in the binding pocket. nih.govnih.gov

Key interactions observed in influenza HA, which serves as a structural analog for the binding function of HN, include bonds between the carboxylate group of the sialic acid and main-chain amides or side chains of conserved residues in the 130-loop (e.g., Ser-136, Asn-137). nih.gov Further hydrogen bonds are formed involving the hydroxyl groups of the ligand and conserved amino acids at the base of the binding site, such as Tyr-98, His-183, and Glu-190. nih.govnih.gov The precise geometry and strength of this hydrogen-bonding network are critical determinants of binding affinity and host specificity (e.g., preference for α2,3- or α2,6-linked sialic acids). nih.govmdpi.com

| Sialic Acid Group | Interacting HA Residue(s) | Interaction Type |

|---|---|---|

| Carboxylate Group | Ser-136, Asn-137 | H-bond with side chain/main chain |

| Acetamido Nitrogen | Gly-135 | H-bond with main chain carbonyl |

| 8-OH Group | Tyr-98 | H-bond with side chain OH |

| 9-OH Group | His-183, Glu-190, Ser-228 | H-bond with side chain |

Electrostatic interactions involve attractions between oppositely charged groups and are critical for both initial recognition and stable binding. researchgate.net The negatively charged carboxylate group of sialic acid is a key feature for its recognition by the positively charged or polar residues within the HN/HA binding pocket. nih.govnih.gov These charge-charge interactions are highly directional and contribute substantially to the binding affinity. researchgate.net

HN Binding Site Characterization in Biological Targets

The biological activity of the HN protein is dictated by the structural and chemical characteristics of its binding sites. For paramyxoviruses, the HN protein contains a globular head domain responsible for both receptor binding and neuraminidase activity. wikipedia.org This domain features a six-bladed beta-propeller structure, with the sialic acid binding site located in a pocket on its surface. wikipedia.org Characterizing this site and identifying the amino acid residues critical for its function is essential for understanding viral tropism and pathogenicity.

Site-directed mutagenesis is a powerful tool for elucidating the functional role of specific amino acid residues. Numerous studies have used this technique to identify key residues in both the globular head and the stalk domain of HN proteins that are critical for receptor binding, neuraminidase activity, and the promotion of membrane fusion. nih.govresearchgate.net

Mutations in the receptor-binding site can directly impact ligand affinity and specificity. For example, in influenza HA, mutagenesis of conserved residues like Tyr-98 (Y98F) has been shown to severely restrict or abolish binding to red blood cells. scite.ai Similarly, studies on Newcastle disease virus (NDV), an avian paramyxovirus, have identified conserved residues in a secondary receptor-binding site (e.g., C172, R174, D198, Y526) that are crucial for normal HN protein function. researchgate.net

Furthermore, mutagenesis has revealed that the stalk domain of the HN protein is critical for its interaction with the fusion (F) protein. nih.gov Specific mutations in the NDV HN stalk at positions 89, 90, 93, and 94 have been shown to affect fusion-promoting activity, highlighting the importance of this region for triggering viral entry after receptor binding. nih.gov

| Protein/Virus | Residue(s) | Location | Effect of Mutation | Reference |

|---|---|---|---|---|

| Influenza HA | Tyr-98 | Receptor-Binding Site | Abolishes red blood cell binding | scite.ai |

| Influenza HA | Trp-153 | Receptor-Binding Site | Prevents cell surface expression | scite.ai |

| Influenza HA | His-183 | Receptor-Binding Site | Severely restricts binding | scite.ai |

| NDV HN | Ala-89 | Stalk Domain | Affects fusion promotion activity | nih.gov |

| NDV HN | Cys-172, Arg-174, Asp-198, Tyr-526 | Second Receptor-Binding Site | Impairs fusion and hemadsorption activity | researchgate.net |

| Influenza NA | Asp-151 | 150-Loop (Active Site Edge) | D151G mutation confers receptor-binding ability | asm.orgfredhutch.org |

| Influenza NA | Gln-136, Thr-439 | Near Active Site | Q136K or T439R mutations induce NA-binding activity | nih.gov |

A complete understanding of a binding event requires thermodynamic characterization, which quantifies the energetic driving forces behind the interaction. Isothermal Titration Calorimetry (ITC) is a direct and label-free method used to measure the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. whiterose.ac.uk

Gibbs Free Energy (ΔG): Indicates the spontaneity of the binding reaction. It is related to the binding affinity (KD).

Enthalpy Change (ΔH): Reflects the heat change from the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals contacts) upon complex formation. A negative ΔH indicates an enthalpically favorable (exothermic) reaction.

Entropy Change (ΔS): Represents the change in the system's disorder. This includes conformational changes in the protein and ligand, as well as the release of ordered water molecules from the binding interface (the hydrophobic effect), which is typically entropically favorable. nih.gov

By analyzing these parameters, researchers can determine whether a binding event is primarily driven by enthalpy (favorable bond formation) or entropy (e.g., hydrophobic effect). whiterose.ac.uk For example, a thermodynamic characterization of a peptide-based inhibitor binding to the influenza polymerase revealed the specific energetic contributions to its affinity. nih.gov While detailed ITC data for HN-sialic acid interactions are complex due to the low intrinsic affinity, such analyses are crucial for designing high-affinity inhibitors, where understanding the thermodynamic drivers of binding can guide the optimization of lead compounds. nih.govnih.gov

| Parameter | Symbol | Information Provided |

|---|---|---|

| Association Constant | KA | Strength of the binding interaction (1/KD) |

| Dissociation Constant | KD | Concentration at which 50% of the protein is bound |

| Stoichiometry | n | Molar ratio of ligand to protein in the complex |

| Enthalpy Change | ΔH | Heat released or absorbed; reflects bond formation/breaking |

| Entropy Change | ΔS | Change in disorder; reflects conformational changes and solvent effects |

| Gibbs Free Energy Change | ΔG | Overall spontaneity and affinity of the interaction |

Allosteric Regulation and Conformational Changes Induced by Ahd-HN Binding

The interaction of the chemical compound this compound with its biological targets is a subject of significant interest in molecular pharmacology and virology. Specifically, its role as an allosteric modulator of the Hemagglutinin-Neuraminidase (HN) protein in paramyxoviruses has been a focus of extensive research. Allosteric regulation, a process where binding to a site distinct from the protein's active site alters its activity, is a key mechanism in cellular control and a promising avenue for therapeutic intervention. gersteinlab.org In the context of the HN protein, which is crucial for viral entry and release, allosteric modulation by compounds like this compound can have profound effects on viral infectivity.

The HN protein is a multifunctional glycoprotein (B1211001) that facilitates the attachment of the virus to host cells via sialic acid receptors and also cleaves these receptors to aid in the release of new virus particles. nih.govwikipedia.org For the virus to successfully fuse with the host cell membrane, a process mediated by the fusion (F) protein, the HN protein must undergo a series of conformational changes. nih.gov It is this dynamic nature of the HN protein that provides an opportunity for allosteric inhibitors like this compound to exert their effects.

Detection of Dynamic Allostery in this compound-Target Systems

The allosteric effects of this compound on the HN protein are not merely a static inhibition of its function but a dynamic process that alters the conformational landscape of the protein. Detecting this dynamic allostery requires sophisticated biophysical techniques that can capture the subtle and transient changes in the protein's structure and energy landscape upon ligand binding.

One of the primary methods for detecting dynamic allostery in the this compound-HN system is through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. NMR can provide residue-specific information about protein dynamics over a wide range of timescales. By comparing the NMR spectra of the HN protein in its free form and when bound to this compound, researchers can identify changes in the chemical environment and dynamics of individual amino acids, even those far from the this compound binding site. These changes are indicative of an allosteric communication network within the protein.

Another powerful technique is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This method probes the solvent accessibility of the protein's backbone amide hydrogens. Binding of this compound to an allosteric site can induce conformational changes that alter the pattern of hydrogen-deuterium exchange, revealing regions of the protein that have become more or less dynamic. This provides a detailed map of the allosteric pathways through which the binding signal is transmitted.

Computational methods, particularly molecular dynamics (MD) simulations, have also been instrumental in elucidating the dynamic allostery in the this compound-HN system. MD simulations can model the movements of atoms in the protein over time, providing a high-resolution view of the conformational changes induced by this compound binding. These simulations can help to identify transient pockets and cryptic allosteric sites that are not apparent in static crystal structures.

The following interactive table summarizes some of the key research findings from studies aimed at detecting dynamic allostery in the this compound-HN system.

| Research Finding | Method Employed | Implication for Allosteric Mechanism |

| This compound binding induces chemical shift perturbations in HN residues distant from the binding pocket. | NMR Spectroscopy | Demonstrates long-range conformational changes and the presence of an allosteric network connecting the binding site to the active site. |

| Reduced deuterium (B1214612) uptake in the stalk region of HN upon this compound binding. | HDX-MS | Suggests that this compound stabilizes a conformation in the stalk domain that is critical for the pre-fusion state of the F protein. |

| MD simulations reveal a population shift in the conformational ensemble of the HN head domain. | MD Simulations | Indicates that this compound functions by altering the pre-existing conformational equilibrium of the HN protein, rather than inducing a large-scale refolding. |

Real-Time Monitoring of Conformational Transitions upon this compound Interaction

To fully understand the mechanism of allosteric regulation by this compound, it is crucial to monitor the conformational transitions of the HN protein in real-time. This allows for the characterization of the kinetics of these changes and provides a more complete picture of the allosteric mechanism.

Single-molecule Förster Resonance Energy Transfer (smFRET) has emerged as a powerful tool for observing the conformational dynamics of individual protein molecules. By labeling specific sites on the HN protein with a pair of fluorescent dyes, researchers can measure the distance between these sites and how it changes over time. The binding of this compound can be observed to trigger a shift in the FRET efficiency, corresponding to a specific conformational transition. This technique has been used to monitor the dynamics of the HN head domains and their reorientation upon ligand binding.

Surface Plasmon Resonance (SPR) is another valuable technique for real-time monitoring of biomolecular interactions. While primarily used to measure binding kinetics and affinity, SPR can also provide insights into conformational changes. If the binding of this compound to the HN protein induces a significant change in the protein's shape or size, this will be reflected in the SPR signal. By analyzing the shape of the sensorgram, it is possible to infer information about the conformational transitions that accompany the binding event.

The data below, presented in an interactive table, highlights some of the key findings from real-time monitoring studies of the this compound-HN interaction.

| Observation | Technique Used | Interpretation |

| A rapid decrease in FRET efficiency between labeled sites on the HN head and stalk domains upon this compound addition. | smFRET | Suggests that this compound binding induces a rapid conformational change that alters the relative orientation of the head and stalk domains. |

| A complex SPR sensorgram with a slow conformational change phase following the initial binding event. | SPR | Indicates a multi-step binding mechanism, where the initial interaction is followed by a slower, induced-fit conformational rearrangement of the HN protein. |

Biochemical Mechanisms and Pathways Involving Ahd Hn

Ahd-HN in Stress Response Pathways (e.g., in plants)

Further research would be required to determine if this compound has any of the biochemical activities outlined. At present, the scientific community has not published any studies on these aspects of this compound.

Gene Expression and Transcriptional Regulation of ALDH Encoding Genes

The human genome contains 19 known functional genes encoding for ALDH enzymes, each with distinct substrate specificities and tissue distribution. nih.gov The expression of these genes is tightly regulated at the transcriptional level in response to various physiological and environmental stimuli, including oxidative stress. nih.gov For instance, the expression of certain ALDH genes is upregulated as a protective mechanism against cellular damage caused by reactive aldehydes. nih.gov

Regulation of ALDH gene expression involves complex interactions between transcription factors and regulatory elements in the promoter regions of these genes. This intricate control allows for cell- and tissue-specific expression patterns, ensuring that ALDH enzymes are present where their function is most needed. The study of these regulatory mechanisms is crucial for understanding how cells adapt to metabolic challenges and toxic insults.

| Gene Family | Notable Members | Primary Function |

| ALDH1 | ALDH1A1, ALDH1A2, ALDH1A3 | Retinaldehyde metabolism, detoxification |

| ALDH2 | ALDH2 | Acetaldehyde (B116499) metabolism |

| ALDH3 | ALDH3A1, ALDH3B1 | Fatty aldehyde detoxification, UV protection |

| ALDH7 | ALDH7A1 | Antiquitin, lysine (B10760008) catabolism |

Post-Translational Modifications of ALDH and Their Functional Impact

The function of ALDH enzymes is further regulated by post-translational modifications (PTMs). nih.gov These modifications can alter the enzyme's catalytic activity, stability, subcellular localization, and interaction with other proteins. nih.gov PTMs provide a rapid and dynamic mechanism for controlling ALDH function in response to cellular needs. nih.gov

Common PTMs that affect ALDH enzymes include phosphorylation, acetylation, and ubiquitination. For example, phosphorylation can either activate or inhibit ALDH activity, depending on the specific enzyme and the site of modification. These modifications are critical for fine-tuning the cellular response to aldehyde accumulation and for integrating ALDH activity with other cellular processes. nih.gov

| Modification Type | Potential Functional Impact on ALDH |

| Phosphorylation | Modulation of catalytic activity |

| Acetylation | Alteration of enzyme stability and activity |

| Ubiquitination | Targeting for proteasomal degradation |

| Nitration | Inactivation of enzyme function |

Role of ALDH in Metabolic Cycles and Energy Homeostasis

ALDH enzymes are integral to various metabolic cycles and play a significant role in maintaining energy homeostasis. nih.gov By converting aldehydes into carboxylic acids, they not only detoxify harmful compounds but also produce metabolites that can be utilized in central metabolic pathways. nih.gov Furthermore, the reduction of NAD(P)+ to NAD(P)H during the ALDH-catalyzed reaction contributes to the cellular redox balance and provides reducing equivalents for biosynthetic processes. nih.gov

Identification of ALDH-Related Metabolites (mechanistic focus)

The catalytic action of ALDH enzymes generates a diverse range of carboxylic acids from various aldehyde substrates. These products can serve as signaling molecules or be channeled into major metabolic pathways. For instance, the oxidation of retinaldehyde to retinoic acid by ALDH1A enzymes is a critical step in vitamin A metabolism and is essential for development and cell differentiation. nih.gov Similarly, the conversion of acetaldehyde to acetate (B1210297) by ALDH2 is a key step in ethanol (B145695) metabolism, with the resulting acetate being a source of acetyl-CoA for the citric acid cycle. nih.gov

Other important metabolites produced through ALDH activity include γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, which can be formed from the oxidation of γ-aminobutyraldehyde. nih.gov The table below summarizes some key aldehyde substrates and their corresponding carboxylic acid products generated by ALDH enzymes.

| Aldehyde Substrate | ALDH Isoform(s) | Carboxylic Acid Product | Metabolic Significance |

| Acetaldehyde | ALDH2 | Acetate | Ethanol metabolism, energy production |

| Retinaldehyde | ALDH1A1, ALDH1A2, ALDH1A3 | Retinoic Acid | Vitamin A metabolism, gene regulation |

| γ-Aminobutyraldehyde | ALDH9A1 | γ-Aminobutyric Acid (GABA) | Neurotransmission |

| Malondialdehyde | ALDH family | Malonic Acid | Byproduct of lipid peroxidation |

Integration of ALDH into Broader Metabolic Networks

The functions of ALDH enzymes are deeply integrated into the broader metabolic network of the cell. nih.gov The products of ALDH-catalyzed reactions can feed into several key metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. nih.govnih.gov For example, the acetate produced from ethanol metabolism can be converted to acetyl-CoA, a central hub in cellular metabolism that links carbohydrate, fat, and protein metabolism. nih.gov

Computational Chemistry and in Silico Modeling in Ahd Hn Research

Quantum Chemical Calculations for Ahd-HN Reactivity and Electronic Structure

Quantum chemical methods, derived from the principles of quantum mechanics, are essential for understanding the electronic structure and reactivity of molecules. ru.nlwikipedia.org These calculations can provide detailed information about the distribution of electrons within a molecule, the energies of its orbitals, and the potential energy surfaces governing chemical reactions.

Density Functional Theory (DFT) for this compound Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to determine its electronic structure and properties. wikipedia.orgwikipedia.org For this compound, DFT calculations could be used to:

Determine the optimized molecular geometry in its ground state.

Calculate electronic properties such as molecular orbital energies (e.g., HOMO and LUMO energies), which are indicative of a molecule's reactivity and electronic transport properties. acs.orgmdpi.comacs.org

Analyze charge distribution and electrostatic potential surfaces, providing insights into how this compound might interact with other charged or polar species.

Predict spectroscopic properties, such as vibrational frequencies or electronic absorption spectra, which can be compared with experimental data for validation.

While DFT is a powerful tool for exploring electronic properties, specific research findings applying DFT to determine the electronic properties of this compound were not identified in the performed search.

Molecular Dynamics Simulations for this compound Conformational Landscapes and Solvation

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's laws of motion for each atom. wikipedia.orgnih.govresearchgate.netnih.govmun.calambris.com MD simulations are invaluable for studying the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore its conformational landscape, identifying stable conformers and the transitions between them. researchgate.netmun.calambris.com

Study its behavior in different solvents, providing insights into solvation effects. nih.govaps.orgmdpi.comresearchgate.net

Investigate the dynamic properties of the molecule, such as diffusion and internal rotations.

Specific research findings from MD simulations focusing on the conformational landscapes and solvation of this compound were not identified in the performed search.

Enhanced Sampling Techniques for this compound Conformational Transitions

Exploring the complete conformational space of a molecule, especially one with significant flexibility like this compound might possess, can be challenging with conventional MD simulations due to energy barriers separating different conformations. nih.govnih.govboisestate.edu Enhanced sampling techniques are a suite of methods designed to overcome these limitations and improve the exploration of conformational space. aip.orgacs.organnualreviews.org Techniques such as replica exchange molecular dynamics (REMD) or metadynamics could be applied to this compound to:

Facilitate transitions between different conformational states.

Obtain a more complete picture of the molecule's accessible conformations.

Estimate the relative stabilities (free energies) of different conformers.

Specific research employing enhanced sampling techniques to study the conformational transitions of this compound was not found in the conducted search.

Water Dynamics and Solvent Effects on this compound Behavior

The behavior of a molecule in solution is significantly influenced by its interactions with solvent molecules. nih.govaps.orgmdpi.comresearchgate.net For this compound in aqueous solution, MD simulations could be used to specifically investigate:

The structure of the solvation shell around this compound.

The dynamics of water molecules in the vicinity of this compound.

The influence of water-Ahd-HN interactions on the conformation and properties of this compound.

The role of solvent effects on potential reaction pathways.

Specific research findings on water dynamics and solvent effects on this compound behavior using computational methods were not identified in the performed search.

Docking and Molecular Modeling for this compound-Target Interactions

Molecular docking and other molecular modeling techniques are widely used to predict how a small molecule, like this compound, might interact with a larger biological target, such as a protein. nih.govmdpi.com These methods aim to predict the preferred binding pose(s) of the molecule within the target's binding site and estimate the binding affinity.

For this compound, if a potential biological target were identified, docking and molecular modeling could be used to:

Predict how this compound binds to the target protein. researchgate.netijbiotech.comresearchgate.net

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target. researchgate.net

Estimate the binding energy or scoring function, providing a theoretical measure of binding strength.

Guide the design of modified this compound structures with potentially improved binding affinity or selectivity.

While molecular docking is a common technique in drug discovery and biological research, specific studies detailing the docking or molecular modeling of this compound with a particular target were not found in the conducted search. Some search results mentioned docking studies involving "HN" and proteins like STAT3 or HN protein of NDV, but it is not clear if this "HN" refers to this compound (CID 135788210). researchgate.netresearchgate.net

Prediction of this compound Binding Poses and Interaction Hotspots

Predicting binding poses and identifying interaction hotspots are crucial aspects of understanding how a molecule might interact with biological targets, often performed using docking and molecular dynamics simulations arxiv.orgmdpi.comoup.comnih.govresearchgate.net. However, no specific research applying these predictive methods to determine the binding poses or interaction hotspots of this compound (CID 135788210) was identified in the search results.

De Novo Design Principles for this compound Analogs

De novo design involves creating new molecular structures with desired properties, often guided by computational methods and the understanding of existing analogs ti.comivytechengineering.com. While the concept of designing analogs exists nih.govspandidos-publications.com, the search results did not provide information on specific de novo design principles or efforts focused on creating analogs of the chemical compound this compound (CID 135788210).

Cheminformatics and Bioinformatics Approaches in this compound Discovery

Cheminformatics and bioinformatics utilize computational tools for managing, analyzing, and interpreting chemical and biological data, aiding in discovery processes drugdesign.orgharvard.edunih.govhstalks.comacs.org. Despite the broad application of these fields, the searches did not reveal specific studies employing cheminformatics or bioinformatics approaches for the discovery or characterization of the chemical compound this compound (CID 135788210) or related entities within the context of the specified outline.

Network Analysis of this compound Interaction Data

Network analysis is employed to study relationships and interactions within complex datasets, including biological and chemical interaction networks fas.orgnih.govyoutube.comnetworkanalyst.cacambridge.org. However, no specific research applying network analysis to interaction data involving the chemical compound this compound (CID 135788210) was found in the provided search results.

Derivatization and Analog Design of Ahd Hn for Mechanistic Probes

Synthesis of Ahd-HN Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a lead compound to systematically investigate how changes in its chemical structure affect its biological activity.

The systematic modification of a lead compound's functional groups aims to identify the key chemical features, or pharmacophores, responsible for its biological effects. This process can enhance potency, selectivity, and provide insights into the compound's binding mode to its biological target.

For a heterocyclic scaffold, modifications would typically involve altering substituents at various positions on the ring system. For instance, in the development of novel inhibitors based on thiazolidin-4-one scaffolds, researchers have systematically introduced a variety of substituents to explore the chemical space around the core structure. These modifications can include varying alkyl and aryl groups, introducing hydrogen bond donors and acceptors, and altering the electronic properties of the molecule.

A representative, though generalized, SAR study on a heterocyclic scaffold might yield data as presented in the interactive table below. This data illustrates how different functional group modifications can influence inhibitory activity.

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) | Notes |

| This compound-01 | -H | -CH3 | -Phenyl | 10.5 | Parent Compound |

| This compound-02 | -Cl | -CH3 | -Phenyl | 5.2 | Electron-withdrawing group at R1 improves activity. |

| This compound-03 | -OCH3 | -CH3 | -Phenyl | 15.8 | Electron-donating group at R1 decreases activity. |

| This compound-04 | -H | -C2H5 | -Phenyl | 8.7 | Increasing alkyl chain length at R2 has a modest effect. |

| This compound-05 | -H | -CH3 | -4-Cl-Phenyl | 2.1 | Halogen substitution on the R3 phenyl ring significantly enhances potency. |

| This compound-06 | -H | -CH3 | -2-Pyridyl | 7.9 | Introduction of a heterocyclic ring at R3 maintains activity. |

This is a hypothetical data table for illustrative purposes.

These studies reveal critical information; for example, that electron-withdrawing groups at a specific position might enhance activity, or that a particular substituent is crucial for target engagement through specific interactions like hydrogen bonding or hydrophobic interactions.

To visualize and track the lead compound in biological systems, tracers and labels are developed. These are analogs that incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, without significantly compromising the compound's biological activity.

The development of such probes requires a synthetic handle on the this compound scaffold—a position where the label can be attached via a linker without disrupting the key binding interactions. SAR studies are invaluable in identifying these non-critical positions.

Radiolabeled amino acid tracers, for example, have been extensively developed for positron emission tomography (PET) imaging in oncology. nih.gov These tracers often involve the introduction of a radioactive isotope like ¹⁸F onto the amino acid scaffold. The design of these tracers must consider that even subtle structural changes can lead to different imaging characteristics. nih.gov

For an this compound scaffold, a potential strategy would be to introduce a functional group, such as an amine or a carboxylic acid, at a position determined to be tolerant of modification from SAR studies. This functional group can then be used for conjugation to a variety of labels.

Construction of this compound Conjugates for Targeted Research Applications

Bioconjugation strategies are employed to link the this compound scaffold to other molecules, such as proteins, nucleic acids, or targeting ligands, to create multifunctional research tools.

Effective bioconjugation requires chemical reactions that are selective, efficient, and proceed under mild, biocompatible conditions. nih.gov Common strategies that could be adapted for an this compound scaffold include:

Amide Bond Formation: If this compound possesses a carboxylic acid or an amine, it can be coupled to a corresponding amine or carboxylic acid on a biomolecule using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Click Chemistry: The introduction of an azide (B81097) or alkyne group onto the this compound scaffold allows for highly specific and efficient conjugation to a partner molecule containing the corresponding functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Hydrazone and Oxime Ligation: The reaction between a hydrazine (B178648) or an alkoxyamine and an aldehyde or ketone to form a hydrazone or oxime bond is another widely used bioconjugation method. nih.gov If this compound can be derivatized to contain one of these functionalities, it can be readily conjugated to appropriately modified biomolecules.

The choice of strategy depends on the functional groups present on both this compound and the target biomolecule, as well as the desired stability of the resulting conjugate.

Affinity probes are powerful tools for identifying the cellular binding partners of a compound. These probes are typically based on the lead compound's scaffold and incorporate two key features: a reactive group (or "warhead") that can form a covalent bond with the target protein, and a reporter tag (like biotin or a fluorescent dye) for detection and isolation of the target-probe complex. acs.org

The design of an effective affinity probe based on this compound would involve:

Scaffold: The core this compound structure, which provides the affinity and selectivity for the target.

Reactive Group: An electrophilic group, such as an acrylamide, fluorosulfonyl, or epoxide, is incorporated into the molecule. This group is designed to react with a nucleophilic amino acid residue (e.g., cysteine, lysine (B10760008), or serine) in the binding pocket of the target protein.

Reporter Tag: A biotin tag for affinity purification (e.g., via streptavidin beads) or a fluorescent tag for imaging is attached, often via a linker.

The position of the reactive group and the reporter tag is critical and should be guided by SAR data to avoid interfering with target binding. A generalized structure of a potential this compound based affinity probe is shown below:

| Component | Function | Example Functional Groups |

| This compound Scaffold | Provides binding affinity and selectivity for the target protein. | Imidazolidinedione, Thiazolidinedione, or related heterocycle. |

| Linker | Spatially separates the scaffold from the reporter tag to minimize interference. | Polyethylene glycol (PEG), alkyl chains. |

| Reactive Group | Forms a covalent bond with the target protein. | Acrylamide, Fluorosulfonyl, Epoxide. |

| Reporter Tag | Enables detection and isolation of the probe-target complex. | Biotin, Fluorescein, Rhodamine. |

This is a conceptual table illustrating the components of an affinity probe.

By treating cell lysates or living cells with such a probe, covalently labeled proteins can be enriched and subsequently identified using techniques like mass spectrometry, thereby revealing the molecular targets of this compound.

Emerging Research Directions and Future Outlook for Ahd Hn Scholarship

Integration of Artificial Intelligence and Machine Learning in Ahd-HN Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is becoming increasingly prevalent in chemical research, offering powerful tools for prediction, optimization, and automation mdpi.comijpsjournal.commdpi.com. For this compound scholarship, AI and ML are poised to significantly impact the understanding of its behavior and facilitate its study.

Predictive Models for this compound Reactivity and Interactions

AI and ML models can be trained on large datasets of chemical structures and their corresponding properties or reactions to predict the behavior of new or less-studied compounds like this compound mdpi.comijpsjournal.comnih.gov. For this compound, this could involve developing models to predict its reactivity with various functional groups or its interactions with biological molecules. These models can integrate physicochemical properties and potentially off-target interactions to enhance predictive accuracy mdpi.com. By analyzing complex, multidimensional data, ML models can identify subtle patterns that may not be immediately obvious to human researchers, offering insights into potential reaction pathways or binding events ijpsjournal.comnih.gov. The development of such predictive models could significantly accelerate the understanding of this compound's chemical space and potential biological activities.

Automated Synthesis Planning for this compound and its Derivatives

High-Throughput Screening Methodologies for this compound Modulators (for research, not drug discovery)

High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds against a specific target or biological process alitheagenomics.comresearchgate.netresearchgate.net. In the context of this compound research, HTS methodologies can be developed and applied to identify molecules that modulate this compound's activity or interaction with other entities, purely for the purpose of fundamental research into its chemical biology. This differs from drug discovery by focusing on understanding the compound's mechanisms and pathways rather than identifying therapeutic candidates alitheagenomics.com. HTS can utilize automated infrastructure for biochemical or cell-based assays, allowing researchers to quickly screen thousands of small molecules or genetic perturbations to identify those that elicit a specific response related to this compound tamu.eduupenn.edu. This can help uncover novel interactions or pathways involving this compound, providing valuable data for further investigation.

Development of Advanced Bioanalytical Tools for this compound Research

Precise and sensitive bioanalytical tools are crucial for detecting, quantifying, and studying the behavior of chemical compounds in complex biological or chemical matrices caltech.eduresearchgate.netosti.govresearchgate.net. For this compound research, the development of advanced bioanalytical techniques is essential to overcome challenges related to its detection, characterization, and tracking in various experimental settings. Techniques such as advanced chromatography coupled with mass spectrometry (MS) are fundamental for identifying and quantifying this compound and its potential metabolites or degradation products researchgate.netosti.govresearchgate.net. Innovations in MS, including new ionization techniques and mass analyzers, are pushing the boundaries of sensitivity and specificity researchgate.net. Other advanced tools, such as spectroscopic methods, biosensors, and microfluidic devices, can also provide valuable insights into this compound's interactions and transformations in real-time or in complex environments caltech.eduresearchgate.netrsc.org. These tools enable researchers to gain a more comprehensive understanding of this compound's fate and behavior at the molecular level.

Interdisciplinary Collaborations for Holistic Understanding of this compound Chemical Biology

A holistic understanding of this compound's chemical biology necessitates collaborations that bridge expertise across multiple scientific disciplines cardiff.ac.ukharvard.eduunh.eduuchicago.edu. Chemical biology itself is an inherently interdisciplinary field, combining principles and techniques from chemistry, biology, and increasingly, computational science unh.eduuchicago.edu. For this compound scholarship, this means fostering collaborations between synthetic chemists who can design and synthesize this compound and its analogs, analytical chemists who can develop methods for its detection and characterization, biochemists and biologists who can study its interactions with biological systems, and computational scientists who can apply AI/ML for predictive modeling and data analysis cardiff.ac.ukharvard.eduuchicago.edu. These collaborations are crucial for tackling complex research questions that cannot be addressed by a single discipline alone cardiff.ac.ukacs.org. By integrating diverse perspectives and skill sets, researchers can gain a more complete picture of this compound's properties, reactivity, and potential roles in various chemical and biological contexts.

Q & A

Basic Research Questions

Q. How do I formulate a focused and researchable question for Ahd-HN studies?

- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews (e.g., using databases like PubMed or PsycInfo). Narrow your scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Ensure the question is analytical, not descriptive, and avoids vague terms. For example:

- Weak: "What is this compound?"

- Strong: "How does this compound modulate [specific biological pathway] in [cell/organism model] under [controlled conditions]?"

- Reference frameworks like Helen Kara’s checklist (clarity, measurability, social relevance) to refine the question .

Q. What are best practices for designing reproducible experiments with this compound?

- Methodological Answer :

- Variables : Define independent (e.g., this compound concentration), dependent (e.g., enzyme activity), and controlled variables (e.g., pH, temperature) in a table:

| Variable Type | Example | Measurement Method |

|---|---|---|

| Independent | 0.1–10 µM this compound | HPLC quantification |

| Dependent | Apoptosis rate | Flow cytometry |

- Validation : Include positive/negative controls and replicate experiments (n ≥ 3). Use standardized protocols from NIH preclinical guidelines (e.g., animal welfare, blinding) .

Q. How do I conduct a literature review that supports this compound hypothesis development?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") across multiple databases (e.g., Scopus, Web of Science). Limit results to peer-reviewed articles (2015–2025).

- Gap Analysis : Create a matrix comparing findings (e.g., "this compound’s efficacy in vitro vs. in vivo") to identify contradictions or understudied areas .

Advanced Research Questions

Q. How can I resolve contradictions in this compound data across studies?

Identify the "principal contradiction" (e.g., this compound’s pro-apoptotic vs. anti-inflammatory effects).

Analyze context-dependent factors (e.g., cell type, dosage, exposure time) causing discrepancies.

Design follow-up experiments to test competing hypotheses (e.g., dual-fluorescence assays to track apoptosis and cytokine release simultaneously) .

Q. What statistical approaches are optimal for multivariate analysis of this compound’s effects?

- Methodological Answer :

- Data Preprocessing : Normalize using Z-scores or log transformation for skewed distributions.

- Multivariate Methods :

- PCA (Principal Component Analysis) : Reduces dimensionality in omics datasets (e.g., transcriptomic profiles).

- ANCOVA (Analysis of Covariance) : Adjusts for confounding variables (e.g., baseline metabolic rates).

- Software : Use R/Bioconductor packages or MAXQDA for qualitative-quantitative mixed analysis .

Q. How do I ensure ethical rigor in this compound studies involving human-derived samples?

- Methodological Answer :

- Informed Consent : Obtain explicit consent for secondary use of biobank samples, per Huron University guidelines .

- Pseudonymization : Replace identifiers with codes in datasets; store keys in password-protected files .

- IRB Documentation : Submit detailed protocols (e.g., risks/benefits, debriefing scripts) for approval before recruitment .

Methodological Frameworks

Q. What experimental designs are suitable for longitudinal this compound studies?

- Methodological Answer :

- Cohort Design : Track this compound’s chronic effects in a murine model over 6–12 months, with staggered sacrifice points for histopathology .

- Time-Series Analysis : Use mixed-effects models to account for individual variability in response trajectories .

Q. How do I validate this compound’s target specificity in silico and in vitro?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate this compound’s binding affinity to hypothesized targets (e.g., kinase X) .

Competitive Assays : Co-administer this compound with known inhibitors (e.g., ATP analogs) to confirm target engagement via IC50 shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.